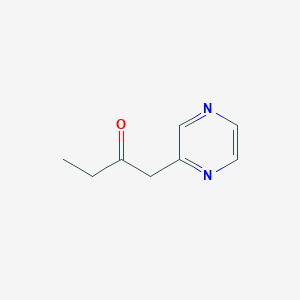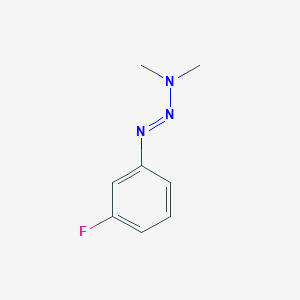
(1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene is an organic compound characterized by the presence of a fluorophenyl group attached to a triazene moiety
Vorbereitungsmethoden
The synthesis of (1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 3-fluoroaniline with a suitable diazotizing agent, followed by coupling with a dimethylamine derivative. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazene linkage. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
(1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The triazene moiety can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
(1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene can be compared with other similar compounds, such as:
(1E)-1-(4-Fluorophenyl)-3,3-dimethyltriaz-1-ene: Similar structure but with a fluorine atom at the para position.
(1E)-1-(3-Chlorophenyl)-3,3-dimethyltriaz-1-ene: Similar structure but with a chlorine atom instead of fluorine.
(1E)-1-(3-Methylphenyl)-3,3-dimethyltriaz-1-ene: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the specific electronic and steric effects imparted by the fluorine atom, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
52010-52-3 |
|---|---|
Molekularformel |
C8H10FN3 |
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
N-[(3-fluorophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10FN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
SWVBPEMKYHGQML-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


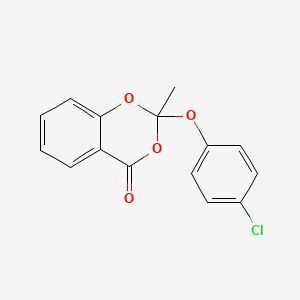
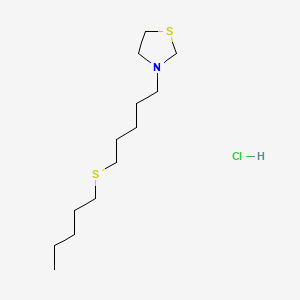
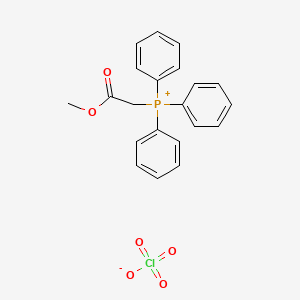
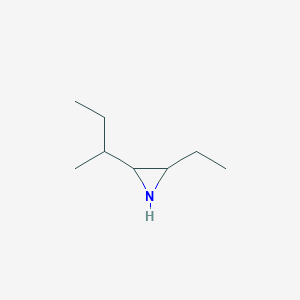
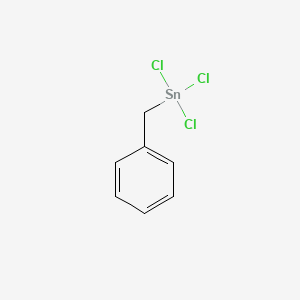
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)

![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
